(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-fluorophenyl)-, (R*,S*)-
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Overview
Description
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R,S)-** is a synthetic organic compound characterized by its bithiazolidine core and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable dithiol with a carbonyl compound to form the thiazolidine ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Introduction of Fluorophenyl Groups: The next step involves the introduction of the fluorophenyl groups. This can be achieved through a nucleophilic substitution reaction where the thiazolidine ring is reacted with a fluorophenyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small to medium-scale production, batch reactors are commonly used. These allow for precise control over reaction conditions and are suitable for multi-step synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed. These systems offer advantages in terms of scalability, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bithiazolidine core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(phenyl)-: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-: Contains chlorine atoms instead of fluorine, which can affect its electronic properties and reactivity.
Uniqueness
The presence of fluorine atoms in (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- imparts unique electronic properties, such as increased electronegativity and stability. This can enhance its binding affinity in biological systems and its reactivity in chemical processes, making it a valuable compound for various applications.
Properties
CAS No. |
95035-83-9 |
---|---|
Molecular Formula |
C18H14F2N2O2S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChI Key |
OSSKXWAHAQAUEH-HDICACEKSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)F)N3[C@@H](SCC3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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